Win 54954 - 107355-45-3

Win 54954

Catalog Number: EVT-1543054
CAS Number: 107355-45-3
Molecular Formula: C18H20Cl2N2O3
Molecular Weight: 383.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WIN54954 is an aromatic ether.
WIN-54954 is a broad-spectrum antipicornavirus drug.

WIN 55696

Compound Description: WIN 55696 is an aminoethylester derivative of WIN 54954, formed as a major degradation product through the hydrolytic opening of the oxazoline ring in acidic environments. []

Relevance: This compound is a direct degradation product of WIN 54954, resulting from exposure to acidic conditions like those found in the stomach. The formation of WIN 55696 is significant because it leads to a loss of antiviral activity, highlighting the instability of WIN 54954 in acidic environments. This instability poses challenges for oral administration and bioavailability. []

WIN 55795

Compound Description: WIN 55795 is a hydroxyethylamide derivative formed through the further decomposition of WIN 55696 in basic media. []

Relevance: WIN 55795 is a secondary degradation product of WIN 54954, ultimately arising from the initial breakdown of the oxazoline ring in acidic conditions and subsequent decomposition in basic environments. The formation of this compound further emphasizes the instability of WIN 54954 under varying pH conditions, posing significant challenges for its formulation and delivery. []

WIN 52084

Compound Description: WIN 52084 is a capsid-binding antirhinovirus compound structurally related to WIN 54954. []

Relevance: WIN 52084 exhibits a higher binding affinity to human rhinovirus type 14 (HRV-14) than WIN 54954, suggesting a potential for greater antiviral activity. This difference in binding affinity, alongside other structurally similar compounds, provides insights into the structure-activity relationship within this class of antivirals and can guide the design of more potent inhibitors. []

WIN 56590

Compound Description: WIN 56590 is another capsid-binding antirhinovirus compound structurally related to WIN 54954, displaying significant antiviral activity. []

Relevance: Similar to WIN 52084, WIN 56590 exhibits a higher binding affinity for HRV-14 compared to WIN 54954. This observation further reinforces the connection between binding affinity and antiviral activity, suggesting that modifications to the WIN 54954 structure can influence its interaction with the viral capsid and, consequently, its potency. []

Disoxaril (WIN 51711)

Compound Description: Disoxaril, also known as WIN 51711, is a well-known capsid-binding antirhinovirus compound that has been extensively studied for its antiviral properties. []

Relevance: While structurally similar to WIN 54954, disoxaril demonstrates a higher binding affinity for HRV-14. This difference highlights the impact of subtle structural variations on antiviral activity within this class of compounds. The study of disoxaril and its binding interactions provides a valuable reference point for understanding the mechanism of action of WIN 54954 and for guiding further drug design efforts. []

Compound 3 (Oxadiazole Analogue of WIN 54954)

Compound Description: Compound 3 is an oxadiazole analogue of WIN 54954, designed to address the acid lability of the oxazoline ring. []

Compound 9 ((Trifluoromethyl)oxadiazole Analogue)

Compound Description: Compound 9 is a (trifluoromethyl)oxadiazole analogue of WIN 54954, designed to improve metabolic stability by replacing a methyl group on the isoxazole ring with a trifluoromethyl group. []

Relevance: This modification successfully prevented hydroxylation at the site of replacement and provided a global protective effect against hepatic metabolism, resulting in significantly fewer metabolic products compared to both WIN 54954 and Compound 3. [] This finding highlights the impact of strategic substitutions on the metabolic stability of this class of antivirals.

Compound 16b (Tetrazole Analogue)

Compound Description: Compound 16b is a tetrazole analogue of WIN 54954, designed to address the acid lability of the oxazoline ring by replacing it with a tetrazole moiety. It also features a three-carbon linkage between the isoxazole and phenyl rings and a propyl chain extending from the isoxazole ring. []

Relevance: This analogue exhibited a broad spectrum of activity against rhinovirus serotypes, comparable to WIN 54954. X-ray crystallography studies revealed that the propyl side chain of Compound 16b interacts with a specific hydrophobic pocket in the binding site of human rhinovirus-14. [] This finding provides valuable structural insights for designing more potent and stable inhibitors targeting this site.

Heterocyclic Analogues with Trifluoromethyl Substitution

Compound Description: These compounds involve modifications to Compound 9, exploring various heterocyclic replacements for the isoxazole ring while retaining the trifluoromethyl substitution for enhanced metabolic stability. []

Relevance: The study of these analogues aimed to assess the impact of different heterocyclic rings on antiviral activity while maintaining the improved metabolic stability conferred by the trifluoromethyl group. These modifications represent a systematic approach to explore structure-activity relationships and optimize both the potency and pharmacokinetic properties of this class of antipicornavirus agents. []

Properties

CAS Number

107355-45-3

Product Name

Win 54954

IUPAC Name

5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole

Molecular Formula

C18H20Cl2N2O3

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C18H20Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h9-11H,2-8H2,1H3

InChI Key

JJDHAOLOHQTGMG-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl

Synonyms

5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methylisoxazole
Win 54954
Win-54954

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.